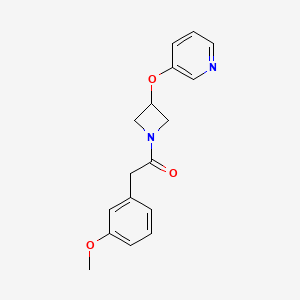
2-(3-Methoxyphenyl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Methoxyphenyl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone, also known as MPAE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPAE is a member of the azetidine family, which is known for its unique chemical properties and biological activities.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
The compound has been utilized in the synthesis and structural analysis of complex molecules. For instance, 2-azetidinones serve as precursors for CC'N-pincer ligands , highlighting their utility in forming complex osmium complexes with potential applications in catalysis and materials science (Casarrubios et al., 2015). Additionally, azetidinones have been pivotal in the practical synthesis of intermediates for β-lactam antibiotics , demonstrating their importance in medicinal chemistry and pharmaceutical development (Cainelli et al., 1998).
Crystal Structure Elucidation
Research has also focused on elucidating the crystal structure of azetidinone derivatives, such as the study of 1-(4-Methoxyphenyl)-3-phenoxy-4-methylthio-4- methoxyimino-2-azetidinones , which provides valuable insights into the molecular geometry and interactions within these compounds, aiding in the design of new molecules with desired properties (Gluziński et al., 1991).
Pharmacological Applications
While excluding direct drug use and side effects, it's noteworthy that azetidinones have been explored for their potential antidepressant and nootropic activities . Studies have synthesized Schiff’s bases and azetidinones, showing promise as central nervous system (CNS) active agents, hinting at the therapeutic potential of these compounds (Thomas et al., 2016).
Propiedades
IUPAC Name |
2-(3-methoxyphenyl)-1-(3-pyridin-3-yloxyazetidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-21-14-5-2-4-13(8-14)9-17(20)19-11-16(12-19)22-15-6-3-7-18-10-15/h2-8,10,16H,9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZLZXRRLLSZDEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)N2CC(C2)OC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methoxyphenyl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3,4-difluorobenzoyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)azetidine-3-carboxamide](/img/structure/B2780750.png)
![3-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}-6-methylpyridazine](/img/structure/B2780752.png)

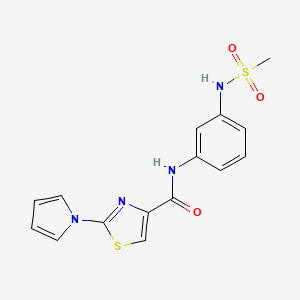
![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2,6-diethyl-4-oxo-4H-chromen-7-yl propionate](/img/structure/B2780755.png)
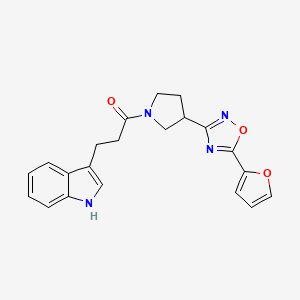
![8-(2-(dimethylamino)ethyl)-3-(2-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2780758.png)
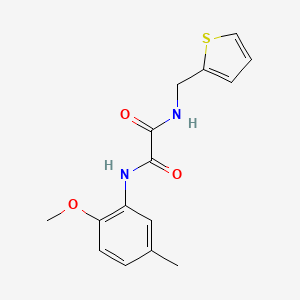
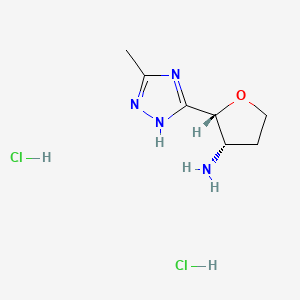
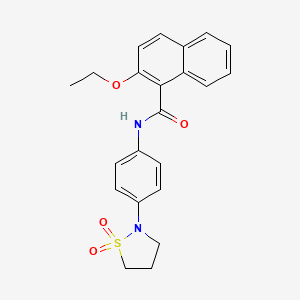
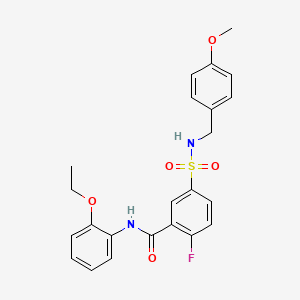
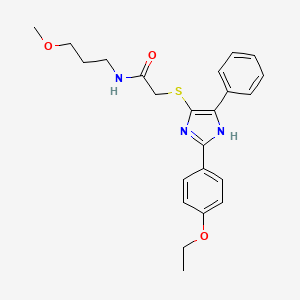
![Ethyl 2-[[2-[[5-[[(2-fluorobenzoyl)amino]methyl]-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2780768.png)
